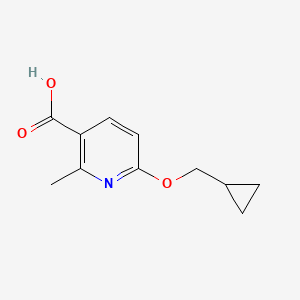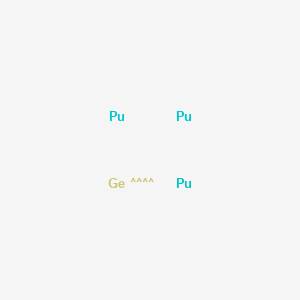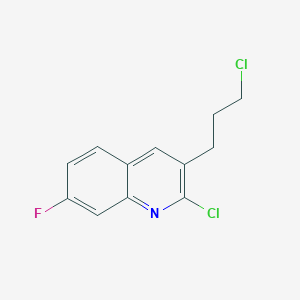![molecular formula C8H9ClOS B12637522 2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan CAS No. 921757-27-9](/img/structure/B12637522.png)
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan is an organic compound that features a furan ring substituted with a chloropropenyl sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan typically involves the reaction of 2-chloroprop-2-en-1-yl sulfide with a furan derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the chloropropenyl group to a propyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Propyl-substituted furan derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan involves its interaction with molecular targets through its reactive functional groups. The chloropropenyl sulfanyl group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, thereby exerting its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}thiophene: Similar structure but with a thiophene ring instead of a furan ring.
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}benzene: Similar structure but with a benzene ring instead of a furan ring.
Uniqueness
2-{[(2-Chloroprop-2-en-1-yl)sulfanyl]methyl}furan is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to thiophene and benzene derivatives. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
921757-27-9 |
|---|---|
Molekularformel |
C8H9ClOS |
Molekulargewicht |
188.67 g/mol |
IUPAC-Name |
2-(2-chloroprop-2-enylsulfanylmethyl)furan |
InChI |
InChI=1S/C8H9ClOS/c1-7(9)5-11-6-8-3-2-4-10-8/h2-4H,1,5-6H2 |
InChI-Schlüssel |
YPKZZGZWDACYTA-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CSCC1=CC=CO1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Hydroxy-N~2~-{2-[(naphthalen-1-yl)amino]ethyl}glycinamide](/img/structure/B12637460.png)


![N-(2-Aminoethyl)-2-methoxy-4-[(4-nitrophenyl)methoxy]benzamide](/img/structure/B12637465.png)
![[4-[(1S,11R,12R,16S)-14-naphthalen-1-yl-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carbonyl]phenyl] acetate](/img/structure/B12637474.png)
![Tert-butyl 2-amino-4-[4-(2,2,2-trifluoroacetyl)piperazin-1-YL]benzoate](/img/structure/B12637481.png)

![2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12637493.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B12637496.png)

![2,7-Diazaspiro[3.5]nonane, 7-propyl-](/img/structure/B12637511.png)
